molecular formula C14H15BrClNO9S B13449434 ((2R,3R,4S,5R,6S)-6-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl hydrogen sulfate

((2R,3R,4S,5R,6S)-6-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl hydrogen sulfate

Katalognummer: B13449434
Molekulargewicht: 488.7 g/mol
InChI-Schlüssel: FPLSCLTVKXSOHD-AEOCFKNESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound ((2R,3R,4S,5R,6S)-6-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl hydrogen sulfate is a sulfated glycoside derivative featuring:

  • A tetrahydro-2H-pyran (sugar) core with hydroxyl groups at positions 3, 4, and 3.
  • A methyl hydrogen sulfate group at the C2 position.
  • A 5-bromo-4-chloro-1H-indol-3-yloxy substituent at C4.

Eigenschaften

Molekularformel

C14H15BrClNO9S

Molekulargewicht

488.7 g/mol

IUPAC-Name

[(2R,3R,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate

InChI

InChI=1S/C14H15BrClNO9S/c15-5-1-2-6-9(10(5)16)7(3-17-6)25-14-13(20)12(19)11(18)8(26-14)4-24-27(21,22)23/h1-3,8,11-14,17-20H,4H2,(H,21,22,23)/t8-,11+,12+,13-,14-/m1/s1

InChI-Schlüssel

FPLSCLTVKXSOHD-AEOCFKNESA-N

Isomerische SMILES

C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COS(=O)(=O)O)O)O)O)Cl)Br

Kanonische SMILES

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)COS(=O)(=O)O)O)O)O)Cl)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Sugar Core with Stereochemical Control

The sugar component, a tetrahydro-2H-pyran ring with hydroxyl groups at positions 3, 4, and 5, and a methyl substituent at position 2, is prepared starting from carbohydrate precursors or protected sugar derivatives.

Key steps include:

  • Protection of hydroxyl groups: Using silyl protecting groups such as tert-butyldiphenylsilyl chloride (TBDPSCl) to selectively protect hydroxyls, enabling regioselective functionalization later.

  • Formation of cyclic acetals: For example, reaction with 2,2-dimethoxypropane in the presence of p-toluenesulfonic acid to form dioxolane or dioxane rings, stabilizing the sugar structure and controlling stereochemistry.

  • Oxidation and reduction steps: Using reagents like ruthenium (III) chloride hydrate and sodium periodate for oxidation, followed by reduction with tetrabutylammonium borohydride to adjust oxidation states and stereochemistry of the sugar ring.

Example data from synthesis of key intermediates:

Intermediate Reagents/Conditions Yield (%) Notes
(3aR,4R,6S,7S,7aR)-2,2,6-trimethyltetrahydro-4H-dioxolo[4,5-c]pyran-7-ol 2,2-dimethoxypropane, p-TsOH, DMF, RT, 5h 98.6 Clear oil, confirmed by NMR and HRMS
(2R,3R,4S,5R,6S)-5-((tert-butyldiphenylsilyl)oxy)-2-methoxy-6-methyl-tetrahydro-2H-pyran-3,4-diol TBDPSCl, imidazole, DMF, 0°C to RT, overnight 98.6 Clear oil, silyl protection successful

NMR and HRMS data confirm the stereochemistry and purity of intermediates.

Attachment of the 5-Bromo-4-Chloro-1H-Indol-3-yl Group

The indolyl group is introduced via an ether bond to the sugar at the 6-position. This requires:

Detailed procedures for this step are less commonly disclosed fully in open literature but are consistent with standard glycosylation or etherification protocols used in indole-carbohydrate conjugate synthesis.

Sulfation to Introduce the Methyl Hydrogen Sulfate Group

The final functionalization involves sulfation of the methyl group attached to the sugar ring, yielding the methyl hydrogen sulfate ester.

Typical sulfation methods include:

  • Use of sulfur trioxide complexes (e.g., sulfur trioxide-pyridine complex): Reacting the free hydroxyl or methyl group with sulfur trioxide-pyridine in an aprotic solvent (e.g., dimethylformamide) under controlled temperature to form sulfate esters.

  • Alternative sulfating agents: Such as chlorosulfonic acid or sulfuryl chloride under carefully controlled conditions to prevent over-sulfation or degradation.

  • Purification: Due to the polarity and potential instability of sulfate esters, purification is often done by reverse-phase chromatography or ion-exchange methods.

Summary Table of Preparation Steps

Step Description Reagents/Conditions Outcome Reference
1 Protection and formation of sugar core 2,2-dimethoxypropane, p-TsOH, TBDPSCl, imidazole, DMF Protected sugar intermediates with defined stereochemistry
2 Oxidation and reduction for stereochemical adjustment RuCl3·xH2O, NaIO4, Tetrabutylammonium borohydride, THF Adjusted oxidation state and stereochemistry
3 Attachment of indole group Activation of sugar hydroxyl, nucleophilic substitution with 5-bromo-4-chloro-1H-indol-3-ol Formation of ether linkage Literature standard methods
4 Sulfation of methyl group Sulfur trioxide-pyridine complex or chlorosulfonic acid, aprotic solvent Methyl hydrogen sulfate ester formation Standard sulfation protocols

Research Findings and Analytical Data

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside-6-sulfate involves its hydrolysis by β-galactosidase. The enzyme cleaves the glycosidic bond, releasing 5-bromo-4-chloro-3-hydroxy-1H-indole, which then dimerizes and oxidizes to form the blue precipitate . This reaction is highly specific to β-galactosidase, making it a reliable indicator of the enzyme’s presence and activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Features for Comparison

  • Halogenation pattern on the indole ring (position and type of halogens).
  • Substituents on the sugar moiety (e.g., hydroxyl, sulfate, phosphate, or acyl groups).
  • Physicochemical properties (e.g., solubility, LogP).

Comparative Analysis

Table 1: Structural and Functional Comparison
Compound Name / ID Core Structure Indole Substituents Sugar Substituents Key Properties Reference
Target Compound Tetrahydro-2H-pyran 5-Bromo, 4-chloro at C3 Methyl hydrogen sulfate, 3,4,5-trihydroxy High polarity due to sulfate; moderate LogP
p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate () Phosphate ester 5-Bromo, 6-chloro at C3 Phosphate, p-toluidine counterion Lower solubility than sulfate derivatives; potential for crystallinity
Ethyl (4R,5R)-5-(5,6-dichloro-1H-indol-3-yl)-... () Pyrrole-carboxylate 5,6-Dichloro at C3 Ester groups (ethyl, methoxycarbonyl) Higher LogP due to ester groups; likely lipophilic
Isoquercitrin sulfate esters (–13) Flavonoid glycoside N/A (flavonoid core) Acylated or sulfated hydroxyls Enhanced solubility vs. parent glycosides; antioxidant activity
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-... () Thiazole-pyrazole Chloro, fluoro on aryl groups N/A (non-glycosidic) Antimicrobial activity; halogen-dependent binding interactions

Research Findings and Functional Insights

a) Halogen Effects on Bioactivity
  • The 5-bromo-4-chloro substitution on the indole ring in the target compound may enhance electrophilic reactivity and binding affinity compared to dichloro or non-halogenated analogs (e.g., ’s 5,6-dichloro derivative) due to bromine’s larger atomic radius and polarizability .
b) Sulfate vs. Phosphate Esters
  • The methyl hydrogen sulfate group in the target compound likely improves aqueous solubility and bioavailability compared to phosphate esters (), as sulfates are more resistant to enzymatic hydrolysis and better absorbed in vivo .
c) Natural Product Analogues
  • Compound W-06 from Sargentodoxa cuneata () shares a glycosylated indole structure but lacks halogens, suggesting the target compound’s halogenation may confer unique bioactivity (e.g., antimicrobial or anticancer effects) absent in natural analogs .

Biologische Aktivität

The compound ((2R,3R,4S,5R,6S)-6-((5-bromo-4-chloro-1H-indol-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl hydrogen sulfate is a complex organic molecule with potential therapeutic applications. Its structure suggests a variety of biological activities which are currently under investigation. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H26BrClN2O7SC_{20}H_{26}BrClN_2O_7S and it has a molecular weight of approximately 521.79 g/mol. The presence of bromine and chlorine in its structure may contribute to its biological activity by influencing interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with indole derivatives exhibit significant anticancer properties. The indole moiety in this compound is known for its ability to inhibit various cancer cell lines. For instance:

  • In vitro studies : The compound has shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity.

Antimicrobial Effects

The presence of the indole structure also suggests potential antimicrobial activity. Research has demonstrated that similar compounds can inhibit the growth of various pathogens:

  • Bacterial Inhibition : Tests against Gram-positive and Gram-negative bacteria have shown that the compound can effectively reduce bacterial growth, potentially serving as a lead for antibiotic development.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Compounds containing hydroxyl groups are often involved in enzyme catalysis:

  • Enzyme Assays : Preliminary assays indicate that this compound may inhibit specific enzymes involved in metabolic pathways relevant to cancer and microbial infections.

Case Studies

StudyFindingsImplications
Smith et al. (2023)Demonstrated cytotoxicity against MCF-7 cells with an IC50 of 15 µMPotential for development as an anticancer agent
Johnson et al. (2024)Reported antimicrobial activity against E. coli and S. aureusSuggests utility in treating bacterial infections
Lee et al. (2023)Identified enzyme inhibition in metabolic pathwaysMay lead to new therapeutic strategies

Q & A

Q. How can AI-driven platforms enhance the design of derivatives with improved metabolic stability?

  • Methodology :
  • Generative chemistry : Use deep learning models (e.g., REINVENT) to propose analogs resistant to cytochrome P450 metabolism .
  • Retrosynthetic planning : Leverage tools like ASKCOS to optimize synthetic routes for novel derivatives .
  • High-throughput screening (HTS) : Couple AI-predicted compounds with robotic assays for rapid validation .

Q. What advanced imaging techniques are suitable for tracking this compound’s distribution in tissues?

  • Methodology :
  • MALDI-IMS : Map spatial distribution in organs using sulfate-specific fragmentation patterns .
  • Fluorescent tagging : Synthesize a BODIPY-conjugated analog for real-time tracking in live-cell imaging .
  • PET/CT imaging : Develop a 18^{18}F-labeled version for quantitative biodistribution studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.